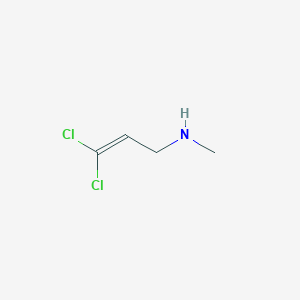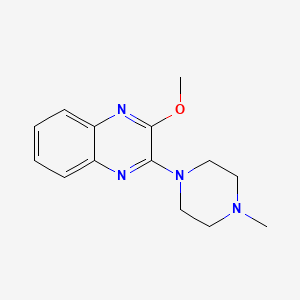
3,3-Dichloro-N-methylprop-2-en-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dichloro-N-methylprop-2-en-1-amine is an organic compound with the molecular formula C₄H₇Cl₂N. It is a derivative of prop-2-en-1-amine, where the hydrogen atoms at the 3rd position are replaced by chlorine atoms, and the nitrogen atom is methylated. This compound is known for its reactivity and is used in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-N-methylprop-2-en-1-amine typically involves the reaction of 1,1,3-trichloropropene with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dichloro-N-methylprop-2-en-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the prop-2-en-1-amine moiety can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chlorine atoms.
Electrophiles: Halogens, acids, and other electrophiles can add to the double bond.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted amines can be formed.
Addition Products: Addition of electrophiles to the double bond results in the formation of saturated compounds.
Applications De Recherche Scientifique
3,3-Dichloro-N-methylprop-2-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3-Dichloro-N-methylprop-2-en-1-amine involves its reactivity with nucleophiles and electrophiles. The chlorine atoms and the double bond in the molecule make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-N,N,2-trimethylpropenylamine: Similar in structure but with different substituents.
N-Allylmethylamine: Another related compound with a similar backbone but different functional groups.
Uniqueness
3,3-Dichloro-N-methylprop-2-en-1-amine is unique due to the presence of two chlorine atoms and a methylated nitrogen, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic applications where such reactivity is desired .
Propriétés
Numéro CAS |
51253-82-8 |
|---|---|
Formule moléculaire |
C4H7Cl2N |
Poids moléculaire |
140.01 g/mol |
Nom IUPAC |
3,3-dichloro-N-methylprop-2-en-1-amine |
InChI |
InChI=1S/C4H7Cl2N/c1-7-3-2-4(5)6/h2,7H,3H2,1H3 |
Clé InChI |
KBAYXEGBIZIJDH-UHFFFAOYSA-N |
SMILES canonique |
CNCC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-cyclopropyl-N-{4-[1-(morpholin-4-yl)ethyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B13579827.png)








![6-O-tert-butyl 7-O-ethyl 3,6-diazabicyclo[3.2.1]octane-6,7-dicarboxylate](/img/structure/B13579879.png)

